(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2OS/c1-16(2,3)24-11-13-6-4-5-9-22(13)15(23)12-7-8-14(21-10-12)17(18,19)20/h7-8,10,13H,4-6,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPJDWXFXKXXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the tert-butylthio and trifluoromethyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tert-butylthio Group: This step often involves the use of tert-butylthiol and a suitable base to facilitate the substitution reaction.
Addition of the Trifluoromethyl Group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The trifluoromethyl group imparts unique properties, making this compound useful in the development of advanced materials with specific electronic or hydrophobic characteristics.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the tert-butylthio group can participate in covalent bonding or redox reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles (piperidine vs. pyrrolidine) and substituent types (e.g., trifluoromethyl vs. fluorine, thioether vs. silyl ether). Below is a comparative analysis with key derivatives:
Table 1: Comparison of Structural Features and Properties
Key Observations:
Pyrrolidine derivatives (e.g., compounds from Table 1) are more rigid, which could enhance selectivity but reduce adaptability in hydrophobic pockets .
Substituent Effects :
- The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to fluorine (-F) in analogs, which primarily influences electronic effects (e.g., increased electron-withdrawing character) .
- Tert-butylthio (-S-tBu) provides steric bulk and sulfur-based reactivity, contrasting with silyl ethers (e.g., -OSiMe₂tBu) in analogs, which are more hydrolytically stable but less nucleophilic .
Implications of Structural Differences
- Bioactivity : The trifluoromethyl group’s strong electron-withdrawing nature may enhance interactions with aromatic residues in enzyme active sites, while the tert-butylthio group could improve membrane permeability due to its hydrophobicity .
- Stability : Thioethers (as in the target compound) are more prone to oxidation than silyl ethers, which may affect shelf life but offer opportunities for prodrug design .
- Synthetic Accessibility : Piperidine derivatives generally require longer synthetic routes compared to pyrrolidine analogs, as evidenced by the higher molecular weight and complexity of the target compound .
Biological Activity
The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of the compound is significant for understanding its biological interactions. It consists of a piperidine ring substituted with a tert-butylthio group and a pyridine moiety with a trifluoromethyl group, contributing to its lipophilicity and receptor binding properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Tropomyosin-related Kinases (Trk) : The compound has been identified as an inhibitor of Trk receptors, which are involved in neurotrophin signaling pathways crucial for neuronal survival and differentiation. This inhibition could have implications in treating neurodegenerative diseases and certain cancers .
- Antidepressant Potential : Preliminary studies suggest that the compound may act as a ligand for serotonin receptors, particularly 5-HT1A and 5-HT7. These interactions could position it as a candidate for antidepressant therapies .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The piperidine and pyridine components facilitate binding to specific receptors in the central nervous system (CNS), influencing neurotransmitter activity.
- Enzyme Inhibition : It may inhibit certain phosphodiesterases (PDEs), which play roles in cyclic nucleotide signaling pathways, further affecting mood regulation and neuroprotection .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Trk Inhibition : In vitro assays demonstrated that the compound effectively inhibits TrkA and TrkB activity, leading to reduced cell proliferation in neuroblastoma models. This suggests potential applications in cancer treatment .
- Antidepressant Activity Assessment : A pharmacological evaluation showed that the compound displayed significant affinity for serotonin receptors, correlating with improved behavioral outcomes in animal models of depression .
Data Tables
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis involves multi-step organic reactions, including nucleophilic substitution and carbonyl coupling. Key steps include:
- Step 1 : Functionalization of the piperidine ring with a tert-butylthio-methyl group via thioether formation under controlled temperature (0–5°C) using tert-butyl mercaptan and a base (e.g., NaH) in anhydrous THF .
- Step 2 : Coupling the modified piperidine with 6-(trifluoromethyl)nicotinoyl chloride in the presence of a catalyst (e.g., DMAP) and a solvent like dichloromethane at room temperature .
- Optimization : Reaction yield depends on solvent polarity, catalyst loading, and exclusion of moisture. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of the compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tert-butylthio-methyl group (δ ~1.3 ppm for tert-butyl protons) and the trifluoromethyl-pyridine moiety (δ ~120–125 ppm for CF₃ in ¹³C) .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.15 for C₁₈H₂₂F₃N₂OS) .
- Infrared Spectroscopy (IR) : Carbonyl stretching (~1650–1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) confirm functional groups .
Q. What preliminary biological assays are recommended to assess the compound’s pharmacological potential?
- Methodology :
- In vitro binding assays : Use surface plasmon resonance (SPR) to screen for interactions with target proteins (e.g., kinases or GPCRs) at varying concentrations (1 nM–10 µM) .
- Cytotoxicity testing : Employ MTT assays on cell lines (e.g., HEK293, HeLa) to evaluate IC₅₀ values .
- Solubility and stability : Measure logP (HPLC) and plasma stability (37°C, 1 hour) to guide formulation .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reaction pathways for synthesizing the tert-butylthio-methyl piperidine intermediate?
- Methodology :
- Density Functional Theory (DFT) : Model competing pathways (e.g., SN2 vs. radical mechanisms) to identify energetically favorable routes. Compare activation energies and intermediate stability .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics to explain yield disparities in literature .
- Validation : Cross-reference computational results with experimental NMR data (e.g., stereochemical outcomes) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the tert-butylthio and trifluoromethyl groups on biological activity?
- Methodology :
- Analog synthesis : Prepare derivatives with substituent variations (e.g., tert-butylthio → methylthio; CF₃ → Cl) .
- Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., enzyme inhibition).
- Data analysis : Use multivariate regression to correlate substituent properties (e.g., hydrophobicity, steric bulk) with activity .
Q. What strategies mitigate stability issues caused by the tert-butylthio group under physiological conditions?
- Methodology :
- Prodrug design : Mask the thioether with a labile protecting group (e.g., acetyl) to enhance plasma stability .
- Formulation optimization : Use cyclodextrin-based encapsulation to reduce oxidative degradation .
- Accelerated stability testing : Expose the compound to pH gradients (1–10) and elevated temperatures (40–60°C) to identify degradation pathways .
Q. How should researchers address contradictory data on the compound’s binding affinity across different assay platforms?
- Methodology :
- Assay standardization : Replicate experiments using identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and protein concentrations .
- Orthogonal validation : Confirm SPR results with isothermal titration calorimetry (ITC) or fluorescence polarization .
- Artifact screening : Test for non-specific binding using mutant proteins or excess competitor ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
